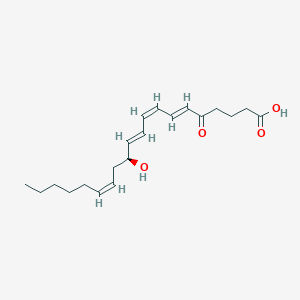

5-oxo-12-HETE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

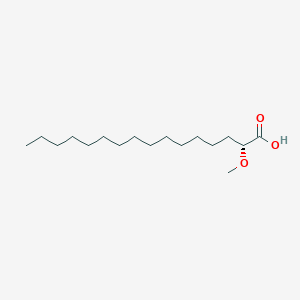

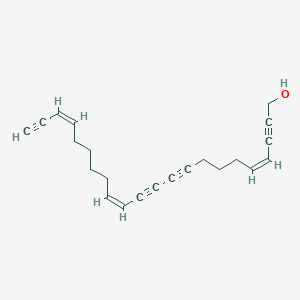

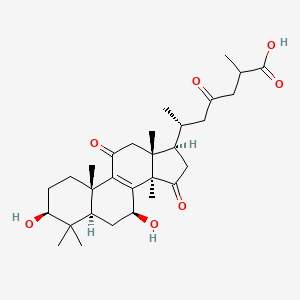

(6E,8Z,10E,12S,14Z)-12-hydroxy-5-oxoicosatetraenoic acid is an icosanoid that is (6E,8Z,10E,14Z)-icosatetraenoic acid substituted at positions 5 and 12 by oxo and hydroxy groups respectively. It has a role as a human blood serum metabolite. It is an enone, an icosanoid, a long-chain fatty acid, an oxo fatty acid and a hydroxy polyunsaturated fatty acid.

Scientific Research Applications

Biosynthesis and Biological Effects

5-oxo-12-HETE, a derivative of arachidonic acid, plays a significant role in various biological processes. Its synthesis involves the oxidation of 5-lipoxygenase product 5S-HETE by 5-hydroxyeicosanoid dehydrogenase. This compound has been found to have implications in eosinophilic diseases such as asthma due to its potent activation of eosinophils. It also appears to stimulate tumor cell proliferation, hinting at a role in cancer development (Powell & Rokach, 2015).

Cellular Inactivation Mechanisms

Human platelets have been shown to inactivate 5-oxo-12-HETE. Unstimulated platelets convert it primarily to 5-HETE, significantly reducing its biological potency. Stimulated platelets, on the other hand, convert it to 12-hydroxy metabolites which exhibit antagonist properties (Powell et al., 1999).

Role in Cellular Signaling

5-oxo-12-HETE acts as a chemoattractant for eosinophils and neutrophils, triggering a range of responses such as actin polymerization, calcium mobilization, and integrin expression. It is thought to primarily target eosinophils and is among the strongest chemoattractants for these cells. The actions of 5-oxo-12-HETE are mediated by the G(i) protein-coupled OXE receptor (Powell & Rokach, 2005).

Chemotactic Properties and Potential Therapeutic Targets

5-oxo-12-HETE's chemoattractant properties and the OXE receptor's role in mediating these effects make it a significant focus in the context of allergic diseases like asthma. Given its impact on eosinophil migration, understanding and potentially targeting the OXE receptor may offer new therapeutic avenues for treating allergic and inflammatory conditions (Powell & Rokach, 2013).

properties

Product Name |

5-oxo-12-HETE |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(6E,8Z,10E,12S,14Z)-12-hydroxy-5-oxoicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18,21H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-/m0/s1 |

InChI Key |

MLZJFLKEKVDNAZ-XPKTZJOPSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\C(=O)CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(=O)CCCC(=O)O)O |

synonyms |

5-oxo-12-HETE 5-oxo-12-hydroxy-6,8,11,13-eicosatetraenoic acid 8-tarns-5-oxo-12-HETE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)